Benzoic acid-|A-13C

Description

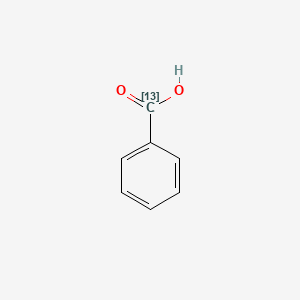

Structure

3D Structure

Properties

IUPAC Name |

benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274646 | |

| Record name | Benzoic acid-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3880-99-7 | |

| Record name | Benzoic acid-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic-carboxy-13c acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Benzoic Acid-carboxyl-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern scientific research, particularly in the fields of metabolic studies, pharmacokinetic analysis, and drug development. Benzoic acid-carboxyl-13C, with its single, strategically placed heavy isotope, serves as a powerful tracer to elucidate metabolic pathways and reaction mechanisms. This guide provides a comprehensive overview of the primary synthetic routes and robust purification methods for producing high-purity Benzoic acid-carboxyl-13C, along with the analytical techniques required for its thorough characterization.

Part 1: Synthesis Methodologies

The successful synthesis of Benzoic acid-carboxyl-13C hinges on the efficient and specific incorporation of the 13C isotope into the carboxyl group. Two principal methods are widely employed: Grignard carbonation using 13CO2 and the oxidation of 13C-methyl-labeled toluene.

Method 1: Grignard Carbonation with 13CO2

This is the most common and direct method for introducing a 13C-labeled carboxyl group onto an aromatic ring. The reaction involves the formation of a Grignard reagent, phenylmagnesium bromide, which then acts as a potent nucleophile, attacking the electrophilic carbon of 13C-labeled carbon dioxide.

Causality Behind Experimental Choices: The Grignard reagent is highly reactive and a strong base, necessitating strictly anhydrous conditions to prevent its protonation by water, which would quench the reaction.[1] Diethyl ether is a common solvent as it is anhydrous and helps to stabilize the Grignard reagent. The use of solid 13CO2 (dry ice) provides a readily available and easily handled source of the labeled carbon.

Experimental Protocol: Synthesis of Benzoic acid-carboxyl-13C via Grignard Reaction [2][3]

-

Apparatus Setup: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture. The setup should consist of a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining bromobenzene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

-

Carbonation with 13CO2:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully and quickly add crushed, high-enrichment solid 13CO2 (dry ice) (1.5 equivalents) to the reaction mixture with vigorous stirring. Alternatively, the Grignard reagent can be transferred via a cannula to a flask containing a slurry of crushed 13CO2 in anhydrous ether.

-

Allow the mixture to warm to room temperature and stir for at least one hour. The reaction mixture will become a thick, white precipitate of the magnesium carboxylate salt.

-

-

Work-up:

-

Slowly and cautiously pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid (or sulfuric acid). This protonates the carboxylate salt to form benzoic acid and dissolves the magnesium salts.[3]

-

Transfer the mixture to a separatory funnel. The benzoic acid will be in the ether layer.

-

Separate the layers and extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash with water, followed by a saturated sodium chloride solution.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Benzoic acid-carboxyl-13C.

-

Method 2: Oxidation of Toluene-methyl-13C

An alternative route involves the oxidation of a readily available 13C-labeled precursor, toluene-methyl-13C. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can effectively convert the methyl group to a carboxylic acid.[4][5]

Causality Behind Experimental Choices: The oxidation of the alkyl side chain of an aromatic ring is a robust reaction, with the benzylic position being particularly susceptible to oxidation.[6] The use of an alkaline solution of KMnO4 followed by acidification ensures the formation and subsequent isolation of the benzoic acid.[7]

Experimental Protocol: Oxidation of Toluene-methyl-13C [4][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine toluene-methyl-13C (1 equivalent), a solution of sodium carbonate or sodium hydroxide in water, and potassium permanganate (approximately 3 equivalents).

-

Oxidation: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO2). The reflux is continued until the purple color is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. The filter cake should be washed with a small amount of hot water.

-

The filtrate contains the sodium salt of Benzoic acid-carboxyl-13C.

-

Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). Benzoic acid-carboxyl-13C will precipitate as a white solid.

-

-

Isolation: Collect the precipitated benzoic acid by vacuum filtration, wash with a small amount of cold water, and air dry.

Caption: Synthesis workflows for Benzoic acid-carboxyl-13C.

Part 2: Purification Techniques

The crude product from either synthetic route will contain unreacted starting materials, byproducts, and inorganic salts. A combination of purification techniques is essential to achieve the high purity required for most applications.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[8] Benzoic acid has a significantly higher solubility in hot water than in cold water, making water an excellent and safe solvent for its recrystallization.[9][10]

Experimental Protocol: Recrystallization of Benzoic acid-carboxyl-13C [11][12]

-

Dissolution: Place the crude Benzoic acid-carboxyl-13C in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring.

-

Saturated Solution: Continue adding small portions of hot deionized water until the benzoic acid just dissolves, creating a saturated solution. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the benzoic acid decreases, leading to the formation of pure crystals. Cooling the solution in an ice bath can further increase the yield.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry thoroughly.

Sublimation

For achieving very high purity, sublimation is an excellent final purification step.[13] Sublimation involves heating the solid under vacuum, causing it to transition directly into a gas, leaving non-volatile impurities behind. The pure vapor then crystallizes on a cold surface.[14][15]

Experimental Protocol: Sublimation of Benzoic acid-carboxyl-13C [16]

-

Apparatus: Place the recrystallized Benzoic acid-carboxyl-13C in a sublimation apparatus.

-

Sublimation: Heat the apparatus gently under a high vacuum. The benzoic acid will sublime and deposit as pure crystals on the cold finger of the apparatus.

-

Collection: After the sublimation is complete, carefully cool the apparatus, release the vacuum, and scrape the pure crystals from the cold finger.

Sources

- 1. mason.gmu.edu [mason.gmu.edu]

- 2. youtube.com [youtube.com]

- 3. docsity.com [docsity.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. US2602825A - Sublimation process and apparatus - Google Patents [patents.google.com]

A Researcher's Comprehensive Guide to Benzoic Acid-¹³C: Commercial Availability, Quality Control, and Advanced Applications

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Benzoic acid-¹³C, a critical tool in modern research. From navigating the commercial landscape to implementing robust analytical protocols, this document serves as a practical resource for leveraging the power of stable isotope labeling in metabolic studies, pharmacokinetic analysis, and beyond.

Introduction to Benzoic Acid-¹³C: A Versatile Tracer and Standard

Benzoic acid, a simple aromatic carboxylic acid, plays a significant role in various biological and chemical processes.[1][2][3] Its isotopically labeled form, Benzoic acid-¹³C, where one or more ¹²C atoms are replaced by the stable, non-radioactive isotope ¹³C, offers a powerful means to trace its fate in complex systems without the need for radioactive handling.[4][5] The primary utility of Benzoic acid-¹³C lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer in metabolic studies using both MS and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8]

The key advantage of using ¹³C-labeled compounds is their chemical identity to the endogenous analyte, ensuring they behave identically during sample preparation, chromatography, and ionization.[9][10] This co-elution and co-ionization allow for precise correction of matrix effects and experimental variability, leading to highly accurate and reproducible quantification.[9][11]

Commercial Availability and Sourcing

A variety of Benzoic acid-¹³C isotopologues are commercially available, differing in the position and number of ¹³C labels. The choice of a specific labeled form depends on the intended application. For use as an internal standard in mass spectrometry, a label that provides a sufficient mass shift (typically ≥3 Da) from the unlabeled analyte is desirable.[9] For metabolic tracing studies, the position of the label is critical for tracking its incorporation into downstream metabolites.

Table 1: Commercial Suppliers and Available Isotopologues of Benzoic Acid-¹³C

| Supplier | Labeled Position | Isotopic Purity (atom % ¹³C) | Chemical Purity | CAS Number |

| Sigma-Aldrich (Merck) | Carboxyl-¹³C (α-¹³C) | 99% | Not specified | 3880-99-7 |

| Ring-¹³C₆ | 99% | Not specified | 125945-98-4 | |

| Uniformly Labeled-¹³C₇ | 99% | Not specified | 222412-89-7 | |

| Cambridge Isotope Laboratories, Inc. | Carboxyl-¹³C | 99% | ≥98% | 3880-99-7 |

| Ring-¹³C₆ | 99% | ≥98% | 125945-98-4 | |

| Santa Cruz Biotechnology, Inc. | Carboxyl-¹³C (α-¹³C) | Not specified | Not specified | 3880-99-7 |

| LGC Standards | Carboxyl-¹³C | Not specified | Not specified | 3880-99-7 |

| MedChemExpress | Carboxyl-¹³C | Not specified | Not specified | 3880-99-7 |

This table is not exhaustive but represents major suppliers. Researchers should always consult the supplier's Certificate of Analysis for lot-specific information.

Quality Control and Interpretation of Certificate of Analysis

Ensuring the quality of your isotopically labeled standard is paramount for reliable experimental results. The Certificate of Analysis (CoA) provided by the supplier is a critical document that details the identity, purity, and isotopic enrichment of the compound.

Key Parameters on a Certificate of Analysis:

-

Chemical Identity: Confirmed by techniques like NMR or Mass Spectrometry to ensure the correct molecular structure.

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), this value indicates the percentage of the desired compound relative to any chemical impurities.

-

Isotopic Purity (or Enrichment): This is a measure of the abundance of the ¹³C isotope at the labeled position(s), usually determined by mass spectrometry or NMR.[12][13] An isotopic purity of 99 atom % ¹³C means that 99% of the molecules at the specified position contain a ¹³C atom.

-

Mass Spectrometry Data: The CoA will often include a mass spectrum showing the molecular ion peaks for the labeled compound and any significant fragments.

-

NMR Spectroscopy Data: For ¹³C-labeled compounds, the ¹³C-NMR spectrum is a powerful tool for confirming the position of the label and the overall structure.[14]

When using Benzoic acid-¹³C for quantitative applications, it is crucial to account for both its chemical and isotopic purity in the preparation of stock solutions and calibration standards.

Applications in Research and Drug Development

The versatility of Benzoic acid-¹³C makes it a valuable tool in various stages of research and drug development.

Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry

Benzoic acid-¹³C is an ideal internal standard for the quantification of unlabeled benzoic acid in complex biological matrices such as plasma, serum, or urine.[15][16] The isotope dilution mass spectrometry (IDMS) method involves adding a known amount of the labeled standard to the sample at the beginning of the workflow.[17]

Caption: Workflow for quantitative analysis of benzoic acid using a ¹³C-labeled internal standard.

-

Preparation of Standards:

-

Prepare a stock solution of Benzoic acid-¹³C₇ (internal standard, IS) in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled benzoic acid into blank plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (or calibration standard), add 10 µL of a working solution of the Benzoic acid-¹³C₇ IS (e.g., 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate benzoic acid from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions:

-

Benzoic acid (unlabeled): Q1 121.0 -> Q3 77.0

-

Benzoic acid-¹³C₇ (IS): Q1 128.0 -> Q3 83.0

-

-

-

Data Analysis:

-

Integrate the peak areas for both the unlabeled benzoic acid and the ¹³C-labeled internal standard.

-

Calculate the peak area ratio (unlabeled/labeled).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of benzoic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Metabolic Tracing with NMR Spectroscopy

Benzoic acid-¹³C is a valuable tracer for studying its metabolism in vivo and in vitro.[7][8] By introducing a ¹³C-labeled precursor, researchers can follow the incorporation of the ¹³C label into downstream metabolites using NMR spectroscopy.[1][18][19] This provides insights into metabolic pathways and fluxes. A common metabolic fate of benzoic acid is its conjugation with glycine to form hippuric acid, which is then excreted in the urine.[7][8]

Caption: Workflow for a metabolic study tracking the fate of ¹³C-labeled benzoic acid using NMR.

-

Animal Dosing:

-

Administer a known dose of Benzoic acid-carboxyl-¹³C to a research animal (e.g., via oral gavage or intravenous injection).

-

-

Sample Collection:

-

Collect urine samples at various time points post-administration in metabolic cages.

-

-

NMR Sample Preparation:

-

Thaw frozen urine samples and centrifuge to remove any particulate matter.

-

To 540 µL of urine supernatant, add 60 µL of a D₂O-based buffer solution containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Vortex to mix thoroughly.

-

Transfer the mixture to a 5 mm NMR tube.

-

-

NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer.

-

Key parameters to optimize include the number of scans (for adequate signal-to-noise), relaxation delay, and acquisition time.

-

-

Data Analysis:

-

Process the NMR data (Fourier transformation, phasing, and baseline correction).

-

Identify the resonance signals corresponding to the ¹³C-labeled carbon in the parent compound (Benzoic acid-¹³C) and its metabolites (e.g., Hippuric acid-¹³C).

-

Integrate the identified peaks and calculate the concentrations relative to the internal standard.

-

Plot the concentrations of the parent compound and its metabolites over time to determine pharmacokinetic parameters.

-

Safety and Handling of Benzoic Acid-¹³C

While ¹³C is a stable, non-radioactive isotope, Benzoic acid itself has chemical hazards that must be considered.[4] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.[20][21][22][23]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][21]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][20]

-

Storage: Store Benzoic acid-¹³C in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4][20] Keep the container tightly sealed.

-

Spill Response: In case of a spill, avoid generating dust.[20] Carefully sweep up the solid material and place it in a sealed container for disposal according to institutional and local regulations.[4][20]

-

First Aid:

-

Eye Contact: Causes serious eye irritation.[21][22][23] Immediately flush eyes with plenty of water for at least 15 minutes.[20][22]

-

Skin Contact: Causes skin irritation.[21][22] Wash the affected area with soap and water.[20][22]

-

Inhalation: May cause respiratory irritation.[21][23] Move to fresh air.

-

Ingestion: Harmful if swallowed.[22][23] Do not induce vomiting. Seek medical attention.[20]

-

Stable isotope-labeled compounds that are not radioactive can generally be disposed of as regular chemical waste, following institutional guidelines for the unlabeled compound.[4]

Conclusion

Benzoic acid-¹³C is an indispensable tool for researchers in drug development and metabolic studies. Its utility as a highly accurate internal standard in mass spectrometry and as a non-invasive tracer in NMR-based metabolic investigations provides invaluable insights into biological systems. By understanding the commercial landscape, diligently assessing product quality, and implementing robust and safe experimental protocols, scientists can effectively harness the power of this stable isotope-labeled compound to advance their research.

References

-

Isotopes in Environmental and Health Studies.

-

BenchChem.

-

PubMed.

-

Moravek, Inc.

-

Redox.

-

Taylor & Francis Online.

-

Sigma-Aldrich.

-

MedchemExpress.com.

-

Flinn Scientific.

-

PubMed.

-

Isotope Science / Alfa Chemistry.

-

ACS Publications.

-

PubMed.

-

BenchChem.

-

Doc Brown's Chemistry.

-

ResearchGate.

-

Isotope-Science.com.

-

Metabolic Solutions.

-

PubMed.

-

Springer Nature.

-

BenchChem.

-

PubMed.

-

SlideShare.

-

RPubs.

-

MedchemExpress.com.

-

Simson Pharma.

-

ResearchGate.

-

PubMed.

-

VelocityEHS.

-

PubMed Central.

-

Parchem.

-

ResearchGate.

-

YouTube.

-

PubMed.

-

Springer Nature Experiments.

-

BenchChem.

-

PubMed Central.

-

PubMed Central.

-

Creative Proteomics.

-

PubMed.

-

PubMed Central.

-

PubMed Central.

Sources

- 1. Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Application of 13C label-nuclear magnetic resonance (NMR) tracer techniques to clinical chemistry. Metabolic rate of benzoic acid to hippuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. e-b-f.eu [e-b-f.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. home.miracosta.edu [home.miracosta.edu]

- 19. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ehs.com [ehs.com]

- 21. redox.com [redox.com]

- 22. dept.harpercollege.edu [dept.harpercollege.edu]

- 23. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

A Technical Guide to the Isotopic Purity and Stability of Commercially Available Benzoic Acid-¹³C

Introduction: The Critical Role of Isotopic Purity and Stability in Research

In the realms of drug metabolism, pharmacokinetic studies, and metabolic research, stable isotope-labeled compounds are indispensable tools. Benzoic acid-¹³C, a non-radioactive labeled version of the common organic acid, serves as a crucial internal standard and tracer.[1] Its utility, however, is directly proportional to its isotopic and chemical integrity. This guide provides a comprehensive overview of the factors governing the isotopic purity and stability of commercially available Benzoic acid-¹³C, offering practical insights for researchers, scientists, and drug development professionals to ensure the validity and reproducibility of their experimental results.

The central premise of using an isotopically labeled standard is the assumption that it behaves chemically and physically identically to its unlabeled counterpart, with the key distinction being its mass. Any deviation from this assumption, either through isotopic dilution or chemical degradation, can lead to significant errors in quantification and misinterpretation of metabolic pathways. Therefore, a thorough understanding and verification of the isotopic purity and stability of Benzoic acid-¹³C are not merely procedural formalities but cornerstones of robust scientific inquiry.

I. Assessing the Isotopic Purity of Benzoic Acid-¹³C

The isotopic purity of a labeled compound refers to the percentage of molecules that contain the desired stable isotope at the specified position(s). For commercially available Benzoic acid-¹³C, this is typically advertised as 99 atom % ¹³C.[2][3] However, verification of this specification upon receipt and periodically thereafter is a critical aspect of quality control. The two primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of labeled molecules by measuring the mass-to-charge ratio of ions.[4] Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS that provides high-precision measurements of isotope ratios.[5][6]

The general workflow for MS-based isotopic purity determination involves the following steps:

-

Sample Ionization: The Benzoic acid-¹³C sample is ionized, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio. The presence of the ¹³C isotope results in a molecular ion peak (M+1) that is one mass unit higher than the peak for the unlabeled compound (M).[7]

-

Ratio Calculation: The relative intensities of the M and M+1 peaks are used to calculate the isotopic enrichment.[7][8]

Experimental Protocol: Isotopic Purity Determination by LC-MS

-

Standard Preparation: Prepare a stock solution of the Benzoic acid-¹³C in a suitable solvent (e.g., acetonitrile or methanol). Create a series of dilutions to establish a calibration curve.

-

LC-MS Analysis:

-

Inject the prepared samples into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Employ a suitable chromatographic method to separate Benzoic acid from any potential impurities.

-

Acquire mass spectra in full scan mode, ensuring the mass range covers the expected molecular ions of both labeled and unlabeled benzoic acid.

-

-

Data Analysis:

-

Extract the ion chromatograms for the m/z corresponding to unlabeled benzoic acid (C₇H₆O₂) and Benzoic acid-¹³C (¹³CC₆H₅O₂).

-

Calculate the peak areas for both species.

-

The isotopic purity can be determined using the formula: Isotopic Purity (%) = [Area(¹³C) / (Area(¹³C) + Area(¹²C))] * 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used to confirm the position of the ¹³C label and assess isotopic purity.[9][10] The presence of a ¹³C nucleus gives rise to a signal in the NMR spectrum, and its chemical shift is indicative of its chemical environment.[9]

Key Advantages of ¹³C NMR for Isotopic Purity Assessment:

-

Positional Information: Unambiguously confirms that the ¹³C label is at the intended position within the molecule.

-

Quantitative Analysis: With appropriate experimental parameters (e.g., long relaxation delays and proton decoupling), the integrals of the ¹³C signals can be used for quantitative analysis of isotopic enrichment.[10][11][12]

Experimental Protocol: Quantitative ¹³C NMR

-

Sample Preparation: Dissolve a precisely weighed amount of Benzoic acid-¹³C in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard with a distinct ¹³C signal.

-

NMR Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum using a high-field NMR spectrometer.

-

Ensure a long relaxation delay (D1) to allow for full relaxation of all carbon nuclei.

-

Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signal corresponding to the ¹³C-labeled carbon in benzoic acid and the signal from the internal standard.

-

Calculate the concentration and subsequently the isotopic purity based on the known concentration of the internal standard.

-

Table 1: Comparison of Analytical Techniques for Isotopic Purity Determination

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Principle | Separation of ions by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |

| Sensitivity | High (picomole to femtomole range). | Lower (micromole to millimole range). |

| Information | Isotopic enrichment (overall M+1/M ratio). | Positional information of the label, structural confirmation, and quantitative enrichment. |

| Sample Prep | Can be complex, may require derivatization for GC-MS.[13] | Relatively simple, non-destructive. |

| Key Advantage | High throughput and sensitivity. | Detailed structural information and unambiguous label positioning. |

II. Stability of Benzoic Acid-¹³C: Storage and Handling

The stability of a stable isotope-labeled compound is its ability to resist chemical degradation and isotopic exchange over time.[14] While ¹³C is a stable, non-radioactive isotope, the benzoic acid molecule itself can be susceptible to degradation under certain conditions.[15]

Factors Affecting Stability

-

Temperature: Elevated temperatures can accelerate chemical degradation.[14]

-

Light: Photosensitive compounds can degrade upon exposure to light.[14] It is recommended to store Benzoic acid-¹³C in light-resistant containers.

-

Moisture: Benzoic acid is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or other degradation pathways.

-

Oxygen: Oxidation can be a concern for many organic molecules. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.[14]

Recommended Storage Conditions

Based on supplier recommendations and general best practices for stable isotope-labeled compounds, the following storage conditions are advised for Benzoic acid-¹³C:

-

Temperature: Store at room temperature or refrigerated (2-8 °C) for long-term stability.[16][17]

-

Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere.

-

Light: Protect from light by using amber vials or storing in the dark.[14]

-

Environment: Keep in a dry, well-ventilated area.[15]

Potential Degradation Pathways

While benzoic acid is a relatively stable compound, potential degradation can occur, particularly under harsh conditions or in the presence of microorganisms. Common degradation pathways involve the aromatic ring cleavage, often initiated by hydroxylation.[18][19][20][21] For the purposes of laboratory storage of the pure compound, these pathways are less of a concern than simple chemical degradation (e.g., decarboxylation at very high temperatures).

III. Quality Control Workflow for Benzoic Acid-¹³C

To ensure the integrity of experimental data, a robust quality control workflow for incoming and stored Benzoic acid-¹³C is essential.

Caption: Quality Control Workflow for Benzoic Acid-¹³C.

IV. Commercially Available Benzoic Acid-¹³C

Several reputable suppliers offer Benzoic acid-¹³C with high isotopic purity. When selecting a supplier, it is crucial to review the Certificate of Analysis (CoA) which should provide detailed information on the isotopic enrichment, chemical purity, and the analytical methods used for their determination.

Table 2: Representative Commercial Suppliers and Specifications for Benzoic Acid-¹³C

| Supplier | Product Name | Isotopic Purity (atom % ¹³C) | Chemical Purity | Label Position |

| Cambridge Isotope Laboratories | Benzoic acid (carboxyl-¹³C, 99%) | 99% | ≥98% | Carboxyl |

| Sigma-Aldrich | Benzoic-1-¹³C acid | 99% | Not specified | Carboxyl |

| MedChemExpress | Benzoic acid-¹³C | Not specified | Not specified | Not specified |

| Toronto Research Chemicals | Benzoic-13C Acid | 99% | Not specified | Carboxyl |

Note: Specifications are subject to change and may vary by lot. Always refer to the supplier's most current documentation.

Conclusion

The reliability of research employing Benzoic acid-¹³C as an internal standard or tracer is fundamentally dependent on its isotopic and chemical purity. A comprehensive understanding of the analytical techniques for purity assessment, coupled with stringent storage and handling protocols, is paramount. By implementing the quality control measures outlined in this guide, researchers can ensure the integrity of their labeled compounds, leading to more accurate and reproducible scientific outcomes. The initial investment in the verification of isotopic purity and the ongoing diligence in maintaining stability are essential practices that underpin the validity of experimental data in the demanding fields of drug development and metabolic research.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]

-

Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... ResearchGate. [Link]

-

Possible degradation pathways of benzoic acid (BA) (A) and KEGG... ResearchGate. [Link]

-

benzoate degradation pathway: Topics by Science.gov. Science.gov. [Link]

-

Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. Advanced Chemistry Development. [Link]

-

Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. National Institutes of Health. [Link]

-

Benzoate Degradation Pathway. Eawag. [Link]

-

Carbon-13. Wikipedia. [Link]

-

Isotopes: 13C. Chemistry LibreTexts. [Link]

-

Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. ResearchGate. [Link]

-

Method OIV-MA-AS312-06 Type II method - Determination by isotope ratio mass spectometry 13C/12C of wine ethanol or that obtained through the fermentation of musts, concentrated musts or grape sugar. OIV. [Link]

-

Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. [Link]

-

How To Store And Dispose Of Radiolabeled Compounds. Moravek. [Link]

-

Whole-Core Analysis by 13C NMR. OnePetro. [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. National Institutes of Health. [Link]

-

Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry. PubMed. [Link]

-

Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. ACS Publications. [Link]

-

Convenient syntheses of [18O]benzyl alcohol and [13C-carboxy,18O1]benzoic acid of high isotopic purity. ElectronicsAndBooks. [Link]

-

Determination of Stable Hydrogen Isotopic Composition and Isotope Enrichment Factor at Low Hydrogen Concentration. ACS Publications. [Link]

-

Isotope analysis. Wikipedia. [Link]

-

Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat. PubMed. [Link]

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzoic-1-13C acid 13C 99atom 55320-26-8 [sigmaaldrich.com]

- 3. Benzoic acid-a-13C 13C 99atom 3880-99-7 [sigmaaldrich.com]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oiv.int [oiv.int]

- 6. Isotope analysis - Wikipedia [en.wikipedia.org]

- 7. Carbon-13 - Wikipedia [en.wikipedia.org]

- 8. acdlabs.com [acdlabs.com]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. isotope-amt.com [isotope-amt.com]

- 16. isotope.com [isotope.com]

- 17. isotope.com [isotope.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]

Key differences between Benzoic acid-13C and unlabeled benzoic acid.

An In-Depth Technical Guide to the Core Differences Between Benzoic Acid-¹³C and Unlabeled Benzoic Acid

Introduction

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, a foundational molecule in organic chemistry and a widely used compound in industries ranging from food preservation to chemical synthesis.[1][2][3] In modern research, particularly in drug development and metabolic studies, the ability to trace and precisely quantify molecules in complex biological systems is paramount. This has led to the extensive use of stable isotope-labeled compounds. This guide provides a detailed technical examination of the key differences between unlabeled benzoic acid and its ¹³C-labeled isotopologues, focusing on the physicochemical properties, analytical signatures, and profound implications for advanced scientific applications.

The core of this guide moves beyond a simple recitation of facts to explain the causality behind experimental choices and the inherent value of isotopic labeling. By replacing one or more ¹²C atoms with the heavier, non-radioactive ¹³C isotope, we create a molecule that is chemically identical yet physically distinguishable, unlocking powerful analytical capabilities.

Part 1: Fundamental Physicochemical Distinctions

At a macroscopic level, unlabeled benzoic acid and Benzoic acid-¹³C are nearly indistinguishable. They are both white, crystalline solids with similar solubility profiles in water and organic solvents.[1][2] The substitution of ¹²C with ¹³C is a subtle modification that does not alter the compound's electronic structure, and therefore its chemical reactivity, color, or physical state remain unchanged. However, the fundamental difference lies at the atomic level: mass.

Molecular Weight: The Primary Distinction

The most direct consequence of ¹³C labeling is an increase in molecular weight. The mass of a molecule of benzoic acid will increase by approximately one dalton for every ¹²C atom replaced by a ¹³C atom. This mass shift is the cornerstone of its utility in analytical chemistry.

| Compound | Formula | Number of ¹³C Atoms | Molecular Weight ( g/mol ) |

| Unlabeled Benzoic Acid | C₇H₆O₂ | 0 (natural abundance) | 122.12[1][3] |

| Benzoic acid (carboxyl-¹³C) | C₆H₅¹³COOH | 1 | 123.11[4][5] |

| Benzoic acid-¹³C₇ | ¹³C₆H₅¹³COOH | 7 | 129.07 |

Note: The molecular weights are based on the specific isotopes and may vary slightly from average molar masses based on natural isotopic abundance.

Chemical and Physical Properties

For all practical purposes in a laboratory setting, the physical properties of ¹³C-labeled benzoic acid are identical to its unlabeled counterpart.

-

Melting and Boiling Points: The melting point of unlabeled benzoic acid is ~122 °C, and its boiling point is ~250 °C.[2] Benzoic acid-¹³C₇ has a reported melting point of 121-125 °C and a boiling point of 249 °C. This negligible difference arises because isotopic substitution does not significantly affect the intermolecular forces (hydrogen bonding and van der Waals forces) that govern these properties.

-

Solubility: The solubility in various solvents is also unaffected. Benzoic acid is sparingly soluble in cold water but highly soluble in hot water and many organic solvents.[1][2] This behavior is dictated by the polarity of the carboxyl group and the nonpolarity of the benzene ring, which are unchanged by isotopic labeling.

-

Chemical Reactivity: Benzoic acid-¹³C undergoes the same chemical reactions as unlabeled benzoic acid, whether at the carboxyl group or the aromatic ring.[2] A subtle exception is the kinetic isotope effect (KIE), where reactions involving the cleavage of a bond to the ¹³C atom may proceed at a slightly slower rate. However, for most applications, especially as an internal standard or tracer, the KIE for ¹³C is considered negligible.

Part 2: Analytical Differentiation and Characterization

The utility of Benzoic acid-¹³C stems from its ability to be distinguished from the unlabeled form using modern analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance spectroscopy are the two primary methods for this differentiation.

Mass Spectrometry (MS)

Mass spectrometry, which separates ions by their mass-to-charge ratio (m/z), is the most definitive technique for distinguishing and quantifying isotopologues.

-

Principle of Differentiation: In an MS experiment, the unlabeled benzoic acid molecule typically forms a molecular ion [M]⁺ at an m/z of 122.[6][7] Benzoic acid-carboxyl-¹³C will appear at m/z 123, and the fully labeled Benzoic acid-¹³C₇ will be detected at m/z 129. This clear mass shift allows for unambiguous detection of the labeled compound, even in the presence of a large excess of its unlabeled counterpart. The base peak in the fragmentation pattern of benzoic acid is often the acylium ion [C₆H₅CO]⁺ at m/z 105, with another characteristic fragment being the phenyl cation [C₆H₅]⁺ at m/z 77.[6] For a ¹³C-labeled analogue, these fragment ions will also exhibit a corresponding mass shift, providing further structural confirmation.

This protocol describes the use of Benzoic acid-¹³C as an internal standard (IS) for the accurate quantification of unlabeled benzoic acid in a biological matrix like human plasma.

-

Standard Preparation: Prepare a stock solution of Benzoic acid-¹³C (the IS) at a known concentration (e.g., 1 mg/mL) in methanol. Prepare a separate stock solution for the unlabeled benzoic acid (the analyte). Create a series of calibration standards by spiking blank plasma with varying known concentrations of the analyte and a fixed concentration of the IS.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of a plasma sample, quality control, or calibration standard, add 300 µL of the IS stock solution diluted in acetonitrile. The high volume of organic solvent serves to precipitate plasma proteins.

-

Causality: Adding the IS at the very first step is crucial. It ensures that any loss of analyte during subsequent sample handling steps (e.g., incomplete extraction, adsorption to surfaces) is mirrored by a proportional loss of the IS. Because the IS and analyte are chemically identical, their extraction efficiencies are the same, allowing for accurate correction.[8][9]

-

-

Extraction: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and inject it into an LC-MS/MS system.

-

LC-MS/MS Conditions:

-

Chromatography: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Rationale: The identical chemical nature of the labeled and unlabeled forms ensures they co-elute from the LC column. This is a significant advantage of ¹³C standards over deuterated (²H) standards, which can sometimes exhibit slight chromatographic separation.[10] Co-elution means both analyte and IS enter the mass spectrometer at the same time, experiencing the exact same ionization conditions and matrix effects, which is critical for reliable quantification.[9][10]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition for the analyte (e.g., m/z 122 -> 77) and the IS (e.g., m/z 129 -> 83 for ¹³C₇).

-

-

Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of the unknown samples from this curve.

Caption: Workflow for quantitative analysis using isotope dilution LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of specific nuclei. While ¹H NMR spectra of labeled and unlabeled benzoic acid are identical, ¹³C NMR is a powerful tool for confirming the position and extent of isotopic enrichment.

-

Principle of Differentiation: The natural abundance of the NMR-active ¹³C isotope is only 1.1%. Therefore, in a standard ¹³C NMR spectrum of unlabeled benzoic acid, the signals are inherently weak.[11] For a ¹³C-enriched sample, the signal corresponding to the labeled carbon position will be dramatically enhanced. For instance, in Benzoic acid-carboxyl-¹³C, the peak for the carboxyl carbon (around 172 ppm) will be exceptionally intense compared to the other carbon signals.[12][13]

-

Sample Preparation: Dissolve 10-20 mg of the Benzoic acid-¹³C sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove ¹H-¹³C coupling, resulting in sharp, singlet peaks for each unique carbon environment.

-

Data Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Compare the resulting spectrum to a reference spectrum of unlabeled benzoic acid. The presence of a signal with a significantly higher intensity and signal-to-noise ratio at the expected chemical shift confirms the location of the ¹³C label.

Caption: Conceptual difference in ¹³C NMR signal intensity.

Part 3: Applications in Research and Development

The analytical distinctions of Benzoic acid-¹³C are not merely academic; they enable powerful experimental designs that are central to modern pharmacology and biochemistry.

Metabolic Fate and Pharmacokinetic Studies

Using ¹³C-labeled compounds as tracers is a well-established method for studying the biotransformation of drugs and xenobiotics.[14] Researchers can administer Benzoic acid-¹³C to an organism and then use MS or NMR to trace the path of the ¹³C atoms as the parent molecule is metabolized.

In many species, including humans and rats, benzoic acid is primarily metabolized in the liver through conjugation with the amino acid glycine to form hippuric acid, which is then excreted in the urine.[15][16][17] Other minor pathways, such as conjugation with glucuronic acid to form benzoyl glucuronide, can also occur, particularly at higher doses or in different species.[16][18]

Caption: Metabolic pathway of Benzoic acid-¹³C tracer.

By analyzing urine samples with ¹³C NMR or LC-MS, researchers can quantify the rate and extent of conversion to hippuric acid without complex purification steps, providing critical pharmacokinetic data.[14][19]

The Gold Standard: Isotope Dilution Internal Standards

The single most important application of Benzoic acid-¹³C in drug development and clinical chemistry is its use as an internal standard in isotope dilution mass spectrometry (IDMS).[8] The goal of quantitative bioanalysis is to measure the exact concentration of a drug or metabolite in a complex biological matrix. These matrices are fraught with interfering substances that can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate results.

An ideal internal standard is a compound added at a known concentration to every sample, which can correct for these variations.[20] Benzoic acid-¹³C is considered the "gold standard" IS for quantifying benzoic acid for several reasons:

-

Chemical Equivalence: It has the same chemical properties, ensuring it behaves identically during all sample preparation and chromatography steps.[8]

-

Co-elution: It has the same retention time as the analyte, ensuring both experience the same matrix effects at the point of ionization.[10]

-

Mass Distinguishability: It is easily separated from the analyte by the mass spectrometer.

-

Stability: The ¹³C label is stable and does not exchange, unlike some deuterium labels which can be susceptible to back-exchange, compromising data integrity.[9]

By using the ratio of the analyte to the stable isotope-labeled internal standard, IDMS provides exceptionally accurate and precise quantification, which is a regulatory requirement for many bioanalytical assays.[21]

Conclusion

The key difference between Benzoic acid-¹³C and its unlabeled counterpart is fundamentally one of mass. This simple atomic distinction, however, gives rise to profound analytical capabilities. While chemically and physically alike in almost every way, the ability to differentiate them by mass spectrometry and NMR spectroscopy transforms the labeled molecule from a simple chemical into a powerful research tool. For scientists in drug development and metabolic research, Benzoic acid-¹³C serves as an indispensable tracer for elucidating biological pathways and as the ideal internal standard for achieving the highest level of accuracy and precision in quantitative analysis.

References

-

Title: The C-13 NMR spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]

-

Title: The metabolic fate of [14C] benzoic acid in protein-energy deficient rats Source: PubMed URL: [Link]

-

Title: Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat Source: PubMed URL: [Link]

-

Title: Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The fate of benzoic acid in various species Source: Portland Press URL: [Link]

-

Title: The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen Source: PubMed URL: [Link]

-

Title: ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Source: PubMed URL: [Link]

-

Title: Properties of Benzoic Acid Source: BYJU'S URL: [Link]

-

Title: The fate of benzoic acid in various species Source: Sci-Hub URL: [Link]

-

Title: A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Source: ResearchGate URL: [Link]

-

Title: Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid Source: PubMed URL: [Link]

-

Title: [Application of 13C Label-Nuclear Magnetic Resonance (NMR) Tracer Techniques to Clinical Chemistry. Metabolic Rate of Benzoic Acid to Hippuric Acid] Source: PubMed URL: [Link]

-

Title: Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics Source: The Royal Society of Chemistry URL: [Link]

-

Title: Benzoic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Benzoic acid-|A-13C | C7H6O2 | CID 19759 Source: PubChem URL: [Link]

-

Title: mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

-

Title: Benzoic Acid | C6H5COOH | CID 243 Source: PubChem URL: [Link]

-

Title: Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments Source: SciSpace URL: [Link]

-

Title: the mass spectrum for benzoic acid is shown... Source: YouTube URL: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H6O2 | CID 19759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukisotope.com [ukisotope.com]

- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The metabolic fate of [14C] benzoic acid in protein-energy deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sci-Hub. The fate of benzoic acid in various species / Biochemical Journal, 1970 [sci-hub.box]

- 19. [Application of 13C label-nuclear magnetic resonance (NMR) tracer techniques to clinical chemistry. Metabolic rate of benzoic acid to hippuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

A Technical Guide to the Natural Abundance of ¹³C and its Application in Benzoic Acid-¹³C Studies

This guide provides an in-depth exploration of the stable carbon isotope, ¹³C, from its natural abundance to its pivotal role in scientific research, with a specific focus on its application in studies involving ¹³C-labeled benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles and practical methodologies that underpin the use of ¹³C as a powerful analytical tool.

The Foundation: Understanding the Natural Abundance and Properties of ¹³C

Carbon, the cornerstone of organic chemistry and life itself, exists predominantly as the stable isotope ¹²C. However, a small fraction of naturally occurring carbon is the heavier, stable isotope ¹³C. This subtle difference in mass forms the basis of a wide array of powerful analytical techniques.

Isotopic Abundance of Carbon

Naturally occurring carbon is a mixture of two stable isotopes: ¹²C and ¹³C.[] The vast majority is ¹²C, while ¹³C constitutes a minor but significant fraction.

| Isotope | Protons | Neutrons | Natural Abundance (%) | Nuclear Spin (I) |

| ¹²C | 6 | 6 | ~98.93 | 0 |

| ¹³C | 6 | 7 | ~1.07[2][3] | 1/2[] |

Table 1: Key Properties of Stable Carbon Isotopes.

The low natural abundance of ¹³C means that, on average, only about one in every hundred carbon atoms in a molecule is a ¹³C atom.[4] This low prevalence is a double-edged sword: it makes the natural ¹³C signal weak in certain analytical methods but also provides a low background against which ¹³C-enriched tracers can be easily detected.[5][6]

The Physicochemical Consequences of an Extra Neutron

The additional neutron in the ¹³C nucleus imparts distinct physical properties that differentiate it from ¹²C, without significantly altering its chemical reactivity.[7]

-

Mass: The most apparent difference is the greater atomic mass of ¹³C. This mass difference is the basis for its separation and detection by mass spectrometry.[2]

-

Nuclear Spin: Crucially, the ¹³C nucleus possesses a non-zero nuclear spin (I=1/2), making it NMR-active.[] In contrast, the ¹²C nucleus has a spin of zero and is NMR-inactive.[8] This property is the foundation of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating molecular structure.[8]

-

Vibrational Frequencies: The heavier ¹³C atom forms slightly stronger bonds that vibrate at lower frequencies compared to ¹²C.[] This can lead to small, measurable differences in reaction rates, known as kinetic isotope effects.[]

The non-radioactive nature of ¹³C makes it a safe and stable tracer for use in a wide range of studies, including those in humans.[9][]

Benzoic Acid: A Versatile Probe in ¹³C-Labeling Studies

Benzoic acid (C₇H₆O₂), a simple aromatic carboxylic acid, serves as an excellent model compound and a versatile tool in various scientific investigations.[11][12] Its well-defined structure and metabolic fate make it an ideal candidate for isotopic labeling studies.

Structure and Properties of Benzoic Acid

Benzoic acid consists of a benzene ring attached to a carboxyl group (-COOH).[13] It is a white, crystalline solid with a faint, pleasant odor.[13][14]

| Property | Value |

| Chemical Formula | C₇H₆O₂ or C₆H₅COOH[11][13] |

| Molar Mass | 122.12 g/mol [12][14] |

| Melting Point | 122 °C[12][13] |

| Boiling Point | 249 °C[13] |

| Solubility in Water | Sparingly soluble in cold water, more soluble in hot water.[12][13] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene.[12][15] |

Table 2: Physicochemical Properties of Benzoic Acid.

Relevance in Research and Drug Development

Benzoic acid and its derivatives are widely used in the food, cosmetic, and pharmaceutical industries as preservatives due to their antimicrobial properties.[14][16] In a research context, its significance lies in:

-

Metabolic Studies: Benzoic acid is metabolized in the liver, primarily through conjugation with glycine to form hippuric acid, which is then excreted in the urine.[17] This well-characterized metabolic pathway makes it an excellent probe for studying biotransformation and pharmacokinetic processes.[17][18]

-

Precursor for Chemical Synthesis: It serves as a precursor for the synthesis of various other chemicals, including benzoyl chloride and phenol.[11]

-

Model for Drug Metabolism: The metabolism of benzoic acid is often used as a model to understand the broader principles of drug metabolism and detoxification.

The Synergy: ¹³C-Labeled Benzoic Acid in Scientific Inquiry

The strategic incorporation of ¹³C atoms into the benzoic acid molecule unlocks a wealth of information that is not accessible with the unlabeled compound. This isotopic labeling allows researchers to trace the journey of the benzoic acid molecule through complex biological systems with high precision and sensitivity.[19][20]

Applications of ¹³C-Labeled Benzoic Acid

-

Pharmacokinetic and Metabolic Research: ¹³C-labeled benzoic acid is extensively used to study its absorption, distribution, metabolism, and excretion (ADME) in vivo.[17][21] By tracking the ¹³C label, researchers can quantify the rate and extent of its conversion to hippuric acid and other metabolites.[18]

-

Drug Development: Understanding how a drug candidate is metabolized is a critical aspect of drug development.[] ¹³C-labeling studies with model compounds like benzoic acid can provide valuable insights into metabolic pathways and potential drug-drug interactions.[19]

-

Mechanistic Studies: The use of ¹³C labeling can help elucidate the mechanisms of enzymatic reactions and chemical transformations.[20] For instance, it has been used to study the internal acyl migration reactions of benzoic acid glucuronide.[22]

Analytical Methodologies for ¹³C-Labeled Benzoic Acid Studies

The detection and quantification of ¹³C-labeled compounds rely on sophisticated analytical techniques that can differentiate between isotopes. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about carbon-containing molecules.[8] The presence of the ¹³C label significantly enhances the signal-to-noise ratio for the labeled carbon atoms, making them readily observable.[6]

Key Principles:

-

Chemical Shift: The position of a signal in a ¹³C NMR spectrum (the chemical shift, δ) is highly sensitive to the electronic environment of the carbon atom.[8] This allows for the differentiation of each unique carbon atom in the benzoic acid molecule.[23]

-

Signal Enhancement: The enrichment of ¹³C at specific positions in the benzoic acid molecule leads to a dramatic increase in the intensity of the corresponding signals in the ¹³C NMR spectrum.[6]

Experimental Protocol: ¹³C NMR Analysis of a ¹³C-Benzoic Acid Metabolite Sample

-

Sample Preparation:

-

Collect urine samples at predetermined time points following administration of ¹³C-benzoic acid.[21]

-

To enhance signal, samples can be concentrated, for example, by lyophilization and redissolution in a smaller volume of D₂O.[21][24]

-

Add a known concentration of an internal standard, such as [2-¹³C]sodium acetate, for quantification.[17]

-

Adjust the pH of the sample to a standardized value (e.g., 7.4) to ensure consistent chemical shifts.[24]

-

-

NMR Data Acquisition:

-

Acquire proton-decoupled ¹³C NMR spectra on a high-field NMR spectrometer.[17] Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which will depend on the concentration of the metabolite.[5]

-

-

Data Analysis:

-

Identify the resonance signals corresponding to the ¹³C-labeled carbons in the parent compound and its metabolites (e.g., ¹³C-hippuric acid) based on their characteristic chemical shifts.[23][25]

-

Integrate the area of the metabolite peak and the internal standard peak.

-

Calculate the concentration of the ¹³C-labeled metabolite using the known concentration of the internal standard and the relative peak integrals.[17]

-

Mass Spectrometry (MS)

Mass spectrometry is an extremely sensitive analytical technique that separates ions based on their mass-to-charge ratio (m/z).[19] The incorporation of ¹³C into benzoic acid results in a predictable increase in its molecular weight, allowing it to be distinguished from its unlabeled counterpart.[2]

Key Principles:

-

Mass Shift: Each ¹³C atom incorporated into the benzoic acid molecule increases its mass by approximately one dalton. This mass difference is easily detected by a mass spectrometer.

-

Isotopic Pattern: The presence of ¹³C can be observed in the mass spectrum as an "M+1" peak, which is a small peak one mass unit higher than the molecular ion peak (M).[2] In ¹³C-enriched compounds, the intensity of this peak, or a peak at a higher mass corresponding to the number of ¹³C labels, will be significantly enhanced.

Experimental Protocol: LC-MS Analysis of ¹³C-Benzoic Acid and its Metabolites

-

Sample Preparation:

-

Extract the analytes of interest from the biological matrix (e.g., plasma or urine) using an appropriate method such as protein precipitation or liquid-liquid extraction.[26]

-

The extracted sample is then typically dried down and reconstituted in a solvent compatible with the liquid chromatography (LC) system.[26]

-

-

LC Separation:

-

Inject the prepared sample into a liquid chromatography system. The LC column separates the parent ¹³C-benzoic acid from its metabolites based on their physicochemical properties (e.g., polarity).

-

-

MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The mass spectrometer is set to monitor for the specific m/z values of the ¹³C-labeled parent compound and its expected metabolites.

-

-

Data Analysis:

-

Generate extracted ion chromatograms (XICs) for the specific m/z values of the target analytes.

-

Integrate the peak areas in the XICs to quantify the relative amounts of the ¹³C-labeled benzoic acid and its metabolites.

-

Conclusion and Future Perspectives

The study of the natural abundance of ¹³C provides the fundamental context for its application as a powerful tracer in scientific research. When coupled with a well-characterized probe molecule like benzoic acid, ¹³C labeling offers a safe, reliable, and insightful method for investigating complex biological processes. The continued development of analytical instrumentation, particularly in the fields of NMR and mass spectrometry, will undoubtedly expand the applications of ¹³C-labeled compounds, enabling researchers to address increasingly complex questions in drug development, metabolism, and beyond.

References

-

Carbon-13 - Wikipedia. (n.d.). Retrieved from [Link]

-

Carbon-13 - isotopic data and properties - ChemLin. (n.d.). Retrieved from [Link]

-

Benzoic Acid Uses: Key Applications, Benefits & Facts - Vedantu. (n.d.). Retrieved from [Link]

-

Benzoic Acid | Structure, Formula & Examples - Lesson - Study.com. (n.d.). Retrieved from [Link]

-

Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed. (n.d.). Retrieved from [Link]

-

Stable Isotopes of Carbon -12C & 13C Explained. (n.d.). Retrieved from [Link]

-

abundance of the carbon-13 isotope & 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved from [Link]

-

Benzoic Acid: Formula, Structure, Properties & Preparation - Chemistry - Aakash Institute. (n.d.). Retrieved from [Link]

-

Benzoic Acid - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

-

Isotopic Abundance of Carbon Atoms - Shimadzu. (n.d.). Retrieved from [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC - NIH. (n.d.). Retrieved from [Link]

-

[Application of 13C Label-Nuclear Magnetic Resonance (NMR) Tracer Techniques to Clinical Chemistry. Metabolic Rate of Benzoic Acid to Hippuric Acid] - PubMed. (n.d.). Retrieved from [Link]

-

Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid - PubMed. (n.d.). Retrieved from [Link]

-

What are C13 and C12 (Carbon-13 and Carbon-12)? - Dr.Oracle. (2025, November 19). Retrieved from [Link]

-

Direct Detection of the Internal Acyl Migration Reactions of Benzoic Acid 1-O-acylglucuronide by 13C-labeling and Nuclear Magnetic Resonance Spectroscopy - PubMed. (n.d.). Retrieved from [Link]

-

13C-Stable Isotope Labeling - UNT Research - University of North Texas. (n.d.). Retrieved from [Link]

-

Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio. (n.d.). Retrieved from [Link]

-

Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples - ResearchGate. (2023, July 13). Retrieved from [Link]

-

New Guidelines for δ13C Measurements | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Sample Preparation Protocols for Stable Isotope Analysis - Newsome Lab. (n.d.). Retrieved from [Link]

-

Isotopic labeling - Wikipedia. (n.d.). Retrieved from [Link]

-

13C ANALYSIS OF DISSOLVED ORGANIC CARBON (DOC). (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). (n.d.). Retrieved from [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved from [Link]

-

(PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies - ResearchGate. (2025, August 6). Retrieved from [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. (2010, May 11). Retrieved from [Link]

-

Carbon has different isotopes. What is the difference between an atom of 12c and an atom of 13c? - Quora. (2020, January 16). Retrieved from [Link]

-

The element carbon- The 12C and 13C isotopes-CFCCARBON LTD. (n.d.). Retrieved from [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (2024, November 25). Retrieved from [Link]

-

Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. (2010, January 14). Retrieved from [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. (n.d.). Retrieved from [Link]

-

Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28). Retrieved from [Link]

Sources

- 2. Carbon-13 - Wikipedia [en.wikipedia.org]

- 3. Carbon-13 - isotopic data and properties [chemlin.org]

- 4. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. youtube.com [youtube.com]

- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 11. Benzoic Acid Uses: Key Applications, Benefits & Facts [vedantu.com]

- 12. study.com [study.com]

- 13. annexechem.com [annexechem.com]

- 14. Benzoic Acid - GeeksforGeeks [geeksforgeeks.org]

- 15. Benzoic Acid: Formula, Structure, Properties & Preparation - Chemistry - Aakash | AESL [aakash.ac.in]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Application of 13C label-nuclear magnetic resonance (NMR) tracer techniques to clinical chemistry. Metabolic rate of benzoic acid to hippuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 21. Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]